molecular formula C11H17N3O4S B12902110 ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate CAS No. 75621-70-4

ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate

Cat. No.: B12902110
CAS No.: 75621-70-4
M. Wt: 287.34 g/mol
InChI Key: LIHJDVDJXPIXRJ-UHFFFAOYSA-N
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Description

Ethyl 6-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)hexanoate is a chemical compound with a complex structure that includes a triazine ring and a thioester linkage

Preparation Methods

The synthesis of Ethyl 6-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)hexanoate typically involves the reaction of ethyl 6-bromohexanoate with 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 6-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)hexanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thioester sites, leading to the formation of different derivatives depending on the nucleophile used.

    Hydrolysis: The ester and thioester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and thiol.

Scientific Research Applications

Ethyl 6-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)hexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)hexanoate involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The thioester linkage allows the compound to undergo thiol-exchange reactions, which can modify the activity of proteins and other biomolecules.

Comparison with Similar Compounds

Ethyl 6-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)hexanoate can be compared with other similar compounds such as:

    Ethyl (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetate: This compound has a similar triazine ring but differs in the ester linkage, affecting its reactivity and applications.

    Ethyl 4-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)-3-oxobutanoate:

Ethyl 6-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)hexanoate stands out due to its unique combination of a triazine ring and a thioester linkage, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

75621-70-4

Molecular Formula

C11H17N3O4S

Molecular Weight

287.34 g/mol

IUPAC Name

ethyl 6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate

InChI

InChI=1S/C11H17N3O4S/c1-2-18-8(15)6-4-3-5-7-19-10-9(16)12-11(17)14-13-10/h2-7H2,1H3,(H2,12,14,16,17)

InChI Key

LIHJDVDJXPIXRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCSC1=NNC(=O)NC1=O

Origin of Product

United States

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